WX-132-18B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

WX-132-18B is a novel microtubule-depolymerizing agent that selectively binds to the colchicine-binding site on tubulin. This compound has shown promising anti-tumor effects, making it a potential candidate for cancer treatment .

Preparation Methods

Synthetic Routes and Reaction Conditions: WX-132-18B was synthesized at the Beijing Institute of Pharmacology and Toxicology. The synthesis involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: While detailed industrial production methods are not publicly available, it is likely that the synthesis of this compound would involve large-scale chemical reactors, purification processes, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: WX-132-18B undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of ketones or aldehydes, while reduction may result in alcohols or amines.

Scientific Research Applications

WX-132-18B has a wide range of scientific research applications, including:

Chemistry: Used as a tool to study microtubule dynamics and interactions.

Biology: Employed in cell biology research to investigate cell cycle regulation and apoptosis.

Medicine: Explored as a potential anti-cancer agent due to its ability to inhibit tumor cell proliferation and induce apoptosis.

Industry: Potential applications in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

WX-132-18B exerts its effects by selectively binding to the colchicine-binding site on tubulin, leading to the depolymerization of microtubules. This disrupts the dynamic cycle between tubulin and microtubules, which is critical for cellular functions such as mitosis. The compound induces cell cycle arrest at the G2/M phase, triggers tumor cell apoptosis, promotes nuclear membrane permeability, reduces mitochondrial membrane potential, and disrupts the redox system balance .

Comparison with Similar Compounds

Colchicine: Binds to the same site on tubulin and exhibits similar anti-tumor effects.

Vincristine: Another microtubule inhibitor but binds to a different site on tubulin.

Taxol: Stabilizes microtubules rather than depolymerizing them.

Uniqueness of WX-132-18B: this compound is unique in its ability to selectively bind to the colchicine-binding site on tubulin and exhibit potent anti-tumor effects with higher bioactivity and lower toxicity compared to classic microtubule-inhibiting agents .

Biological Activity

WX-132-18B is a novel microtubule-inhibiting agent (MIA) that has garnered attention in cancer research due to its potent anti-tumor effects. This compound selectively targets the colchicine-binding site on tubulin, leading to microtubule depolymerization and subsequent cellular effects that are crucial for its therapeutic potential.

This compound operates by binding to the colchicine site on tubulin, which is distinct from the binding sites of other known MIAs like vinblastine and taxol. This unique mechanism allows it to induce significant biological responses in cancer cells, including:

- Cell Cycle Arrest : Induces G2/M phase arrest.

- Apoptosis : Triggers programmed cell death in various tumor types.

- Disruption of Mitochondrial Function : Reduces mitochondrial membrane potential, contributing to apoptosis.

- Anti-Angiogenic Properties : Inhibits the formation of new blood vessels that tumors require for growth.

In Vitro Efficacy

This compound has demonstrated remarkable efficacy in vitro, with IC50 values ranging from 0.45 to 0.99 nM against various human tumor cell lines. It has shown particularly strong activity against taxol-resistant breast cancer cells (MX-1/T) and has been effective against:

- Human umbilical vein endothelial cells

- Seven types of human tumor cells

The compound also inhibits DNA topoisomerase II activity, leading to DNA damage, which is a critical pathway for inducing apoptosis in cancer cells .

In Vivo Efficacy

The anti-tumor activity of this compound was further validated in several xenograft models, including:

| Model Type | Tumor Type | Observations |

|---|---|---|

| S180 Xenograft | Mouse Sarcoma | Significant inhibition of tumor volume and weight |

| U87-MG Xenograft | Glioblastoma | Induced apoptosis and reduced cell proliferation |

| Human Lung Xenograft | Lung Cancer | Dose-dependent inhibition of tumor growth |

| Gastric Cancer Xenograft | Gastric Cancer | Effective in reducing tumor burden |

In these models, this compound not only inhibited tumor growth but also showed minimal toxicity, as evidenced by the lack of significant weight loss in treated mice .

Case Study 1: S180 Xenograft Model

In a study using the S180 xenograft model, this compound was administered at various doses. Results indicated a significant reduction in both tumor volume and weight compared to control groups. The compound's ability to induce apoptosis was confirmed through histological analysis, showing increased markers for cell death within the tumor tissues .

Case Study 2: U87-MG Glioblastoma Model

In the U87-MG model, this compound treatment resulted in a marked decrease in cell proliferation rates and an increase in apoptotic cell markers. This study highlighted its potential as a therapeutic option for glioblastoma, a notoriously aggressive brain tumor .

Properties

IUPAC Name |

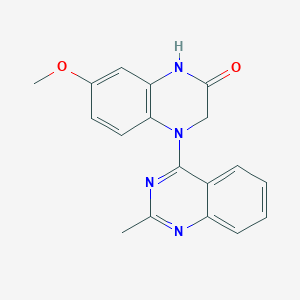

7-methoxy-4-(2-methylquinazolin-4-yl)-1,3-dihydroquinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c1-11-19-14-6-4-3-5-13(14)18(20-11)22-10-17(23)21-15-9-12(24-2)7-8-16(15)22/h3-9H,10H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTPRSPHFQPOMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=N1)N3CC(=O)NC4=C3C=CC(=C4)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.